molecular formula C14H21NO2 B13724060 Methyl 2-amino-3-(4-tert-butylphenyl)propanoate

Methyl 2-amino-3-(4-tert-butylphenyl)propanoate

Cat. No.: B13724060
M. Wt: 235.32 g/mol
InChI Key: UJWHJQXDARGAAH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-tert-butylphenyl)propanoate is an organic compound with the molecular formula C14H21NO2 It is a derivative of phenylalanine, an essential amino acid, and features a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of 4-tert-butylbenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-tert-butylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-amino-3-(4-tert-butylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(4-tert-butylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-amino-3-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3

InChI Key

UJWHJQXDARGAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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